molecular formula C29H29N5O3 B2754511 N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 941954-73-0

N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No.: B2754511
CAS No.: 941954-73-0
M. Wt: 495.583
InChI Key: VQUMYFANSJWIAN-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic small molecule designed for research purposes, integrating key pharmacophoric elements that are of significant interest in medicinal chemistry. Its structure features a quinoline core, a scaffold frequently investigated for its interaction with various enzymatic targets, linked to a phenylpiperazine moiety, a group commonly associated with receptor binding activity in the central nervous system. The molecule is further functionalized with an acetamidophenyl group, which can influence the compound's pharmacokinetic properties. This specific structural architecture suggests potential research applications in the development of ligands for neurological targets or protein kinases. The presence of the phenylpiperazine group, a feature in compounds studied for anticonvulsant activity, indicates its potential utility in neuroscience research . Furthermore, the acetamide linkage is a stable moiety found in various bioactive molecules and is a common feature in compounds screened for diverse biological activities . Researchers may find this compound valuable for probing biological pathways or as a structural template in the design of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3/c1-21(35)30-23-11-13-24(14-12-23)31-28(36)20-37-26-9-5-6-22-10-15-27(32-29(22)26)34-18-16-33(17-19-34)25-7-3-2-4-8-25/h2-15H,16-20H2,1H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUMYFANSJWIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide” likely involves multiple steps, including the formation of the quinoline and piperazine rings, followed by their coupling with the acetamidophenyl group. Typical reaction conditions might include:

    Formation of Quinoline Ring: This could involve cyclization reactions using appropriate starting materials under acidic or basic conditions.

    Formation of Piperazine Ring: This might be achieved through nucleophilic substitution reactions.

    Coupling Reactions: The final coupling of the quinoline and piperazine rings with the acetamidophenyl group could be facilitated by reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.

    Purification Techniques: Employing methods such as crystallization, chromatography, or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound “N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide” may undergo various chemical reactions, including:

    Oxidation: Potentially forming quinoline N-oxides.

    Reduction: Reducing the quinoline ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

The compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting pharmacological properties.

Medicine

If the compound shows biological activity, it could be explored for therapeutic applications, such as targeting specific receptors or enzymes.

Industry

In industrial applications, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for “N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide” would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Receptors: Interacting with specific receptors in the body, leading to a biological response.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease pathways.

    Signal Transduction: Modulating signal transduction pathways within cells.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several acetamide derivatives reported in the literature. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Notable Properties
N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide C₃₃H₃₂N₄O₃ 532.64 Quinolin-8-yloxy, phenylpiperazine, 4-acetamidophenyl Not reported (N/R) Hypothesized CNS activity due to phenylpiperazine moiety
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide C₁₈H₁₃ClFNO 313.76 Naphthalene, chloro-fluorophenyl N/R Crystalline structure with halogenated aryl group
2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide C₂₁H₂₃ClN₂O₃ 386.87 Allyl, 4-chlorobenzyl, 4-methoxyphenyl 80% Solid state, melting point 124.9–125.4°C; moderate polarity (Rf = 0.3)
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 187.60 Chloroacetamide, 4-fluorophenyl N/R Intramolecular C–H···O interactions; intermolecular N–H···O hydrogen bonds

Biological Activity

N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure comprising a quinoline moiety linked to a piperazine and an acetamidophenyl group. This structural diversity suggests multiple potential interactions with biological targets.

Chemical Formula : C₁₈H₁₈N₄O₂
Molecular Weight : 334.36 g/mol

The biological activity of N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide may involve several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter systems.
  • Enzyme Inhibition : It could inhibit enzymes involved in key metabolic pathways, thereby modulating cellular functions.
  • Signal Transduction Modulation : The compound may alter signal transduction pathways, affecting cellular responses to external stimuli.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives of quinoline have shown effectiveness against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

CompoundCancer TypeIC50 (µM)Mechanism
Quinoline Derivative ABreast Cancer5.0Apoptosis Induction
Quinoline Derivative BLung Cancer3.2Cell Cycle Arrest

Antidepressant Effects

Research on piperazine derivatives has highlighted their potential as antidepressants. The modulation of serotonin and dopamine receptors by these compounds may contribute to their mood-enhancing effects.

Case Studies

  • In Vivo Studies : An investigation into the effects of related piperazine compounds demonstrated significant reductions in depressive-like behaviors in animal models when administered at specific dosages.
    • Dosage : 10 mg/kg
    • Behavioral Assessment : Forced swim test showed a 40% reduction in immobility time.
  • Antimicrobial Activity : A study examined the antimicrobial properties of similar quinoline derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing promising results with minimum inhibitory concentrations (MICs) below 10 µg/mL.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Substitution of the quinolin-8-yloxy group via nucleophilic aromatic substitution (SNAr) using 4-phenylpiperazine derivatives under reflux conditions .
  • Step 2 : Coupling of the acetamide moiety using acetic anhydride or activated esters, followed by purification via normal-phase chromatography (e.g., gradient elution with dichloromethane to ethyl acetate) .
  • Step 3 : Final purification via amine-phase chromatography (e.g., RediSep Rf Gold amine columns) to isolate the target compound, with yields averaging 40–50% .

Q. How are structural features of this compound validated in academic research?

  • Methodological Answer : Key techniques include:

  • 1H NMR spectroscopy to confirm substituent positions (e.g., δ 9.09 ppm for quinoline protons, δ 3.11–2.44 ppm for piperazine protons) .
  • X-ray crystallography to resolve intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and torsion angles (e.g., nitro group deviation from the benzene plane by ~16.7°) .
  • High-performance liquid chromatography (HPLC) to assess purity (>95% required for biological assays) .

Q. Why are N-(substituted phenyl)acetamides critical intermediates in synthesizing this compound?

  • Methodological Answer : These intermediates enable modular functionalization:

  • The acetamide group provides stability during coupling reactions .
  • Substituted phenyl rings (e.g., 4-chloro-2-nitrophenyl) serve as precursors for introducing pharmacophores via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :

  • Quantum chemical calculations (e.g., DFT) predict transition states for SNAr reactions, guiding solvent and temperature selection .
  • Reaction path search algorithms identify optimal conditions (e.g., 1-(3,5-dichlorophenyl)piperazine vs. 1-(2-trifluoromethoxyphenyl)piperazine reactivity differences) .
  • Machine learning models trained on NMR data can predict regioselectivity in quinoline functionalization .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Dose-response curve normalization to account for batch-to-batch purity variations (e.g., HPLC validation ).
  • Structural analogs comparison : Correlate substituent effects (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) with activity trends .
  • Crystallographic data cross-validation to rule out polymorphic forms affecting solubility .

Q. How do reaction engineering principles improve scalability of its synthesis?

  • Methodological Answer :

  • Membrane separation technologies (e.g., nanofiltration) reduce solvent waste during purification .
  • Flow chemistry minimizes side reactions in SNAr steps by controlling residence time and temperature .
  • Process analytical technology (PAT) monitors reaction progress in real-time via inline FTIR or Raman spectroscopy .

Q. What advanced analytical techniques characterize its degradation products?

  • Methodological Answer :

  • LC-MS/MS identifies hydrolytic degradation products (e.g., cleavage of the acetamide group under acidic conditions) .
  • Solid-state NMR detects amorphous vs. crystalline degradation phases .
  • Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation kinetics .

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